N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2201163-94-0
VCID: VC11797020
InChI: InChI=1S/C19H23N5O3/c1-22-11-14(16(27-3)8-18(22)25)19(26)23(2)13-9-24(10-13)17-7-12-5-4-6-15(12)20-21-17/h7-8,11,13H,4-6,9-10H2,1-3H3
SMILES: CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 2201163-94-0

Cat. No.: VC11797020

Molecular Formula: C19H23N5O3

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide - 2201163-94-0

Specification

CAS No. 2201163-94-0
Molecular Formula C19H23N5O3
Molecular Weight 369.4 g/mol
IUPAC Name N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H23N5O3/c1-22-11-14(16(27-3)8-18(22)25)19(26)23(2)13-9-24(10-13)17-7-12-5-4-6-15(12)20-21-17/h7-8,11,13H,4-6,9-10H2,1-3H3
Standard InChI Key MOVWCJVBTLECTN-UHFFFAOYSA-N
SMILES CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3
Canonical SMILES CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3

Introduction

Molecular Formula and Weight

The molecular formula and exact molecular weight can be calculated if provided with additional structural data. These are crucial for understanding the compound's physicochemical properties.

Synthesis Pathways

While no direct synthesis route is provided in the search results, compounds with similar scaffolds are typically synthesized via multistep organic reactions involving:

  • Cyclization Reactions: Formation of the cyclopenta[c]pyridazine core through condensation or cycloaddition reactions.

  • Azetidine Functionalization: Introduction of azetidine groups via alkylation or nucleophilic substitution.

  • Dihydropyridine Formation: Constructed through Hantzsch dihydropyridine synthesis or similar methods.

Example Reaction Scheme

StepReagents/ConditionsOutcome
1Cyclization of dinitrile precursorsCyclopenta[c]pyridazine
2Reaction with azetidinyl intermediatesAzetidine substitution
3Dihydropyridine synthesisFinal product formation

Pharmacological Insights

Given the structural features:

  • Cyclopenta[c]pyridazine Derivatives:

    • Known for antifungal, antibacterial, and anticancer activities .

    • May serve as enzyme inhibitors or receptor modulators.

  • Dihydropyridine Pharmacophore:

    • Common in calcium channel blockers used for hypertension and angina.

    • Could indicate cardiovascular therapeutic potential.

Biological Activity

Without experimental data, molecular docking or in silico studies could predict interactions with biological targets such as enzymes or receptors.

Analytical Characterization

To confirm the identity and purity of this compound:

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR): For structural elucidation.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • Provides detailed 3D structure if crystalline samples are available.

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